N-[(furan-2-yl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide N-[(furan-2-yl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 371922-38-2
VCID: VC7511456
InChI: InChI=1S/C18H15N5O3/c1-22-15(19)12(17(24)20-10-11-5-4-8-26-11)9-13-16(22)21-14-6-2-3-7-23(14)18(13)25/h2-9,19H,10H2,1H3,(H,20,24)
SMILES: CN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=CC4=N2
Molecular Formula: C18H15N5O3
Molecular Weight: 349.35

N-[(furan-2-yl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.: 371922-38-2

Cat. No.: VC7511456

Molecular Formula: C18H15N5O3

Molecular Weight: 349.35

* For research use only. Not for human or veterinary use.

N-[(furan-2-yl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide - 371922-38-2

Specification

CAS No. 371922-38-2
Molecular Formula C18H15N5O3
Molecular Weight 349.35
IUPAC Name N-(furan-2-ylmethyl)-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C18H15N5O3/c1-22-15(19)12(17(24)20-10-11-5-4-8-26-11)9-13-16(22)21-14-6-2-3-7-23(14)18(13)25/h2-9,19H,10H2,1H3,(H,20,24)
Standard InChI Key JXHRNWSXNQAETM-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=CC4=N2

Introduction

The compound N-[(furan-2-yl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule featuring a unique triazatricyclo framework. This framework is characterized by the presence of multiple nitrogen atoms within a tricyclic system, which contributes to its intricate chemical properties and potential biological activities. The compound includes a furan ring, an imino group, and a carboxamide group, enhancing its reactivity and interaction with biological targets.

Biological Activity and Potential Applications

Preliminary studies on similar compounds suggest significant biological activity, potentially acting as inhibitors of specific enzymes or receptors involved in disease pathways, particularly in cancer and inflammatory diseases. The presence of the furan ring and other functional groups may enhance bioavailability and selectivity toward biological targets.

Synthesis Methods

The synthesis of such complex organic compounds typically involves multi-step organic synthesis techniques. Each step requires careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity. The synthesis process often involves the formation of the triazatricyclo framework and the introduction of specific functional groups like the furan moiety.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[(furan-2-yl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide. These include variations in side chains and functional groups that may influence their biological activity and physical properties.

Compound NameCAS NumberKey Features
N-cyclohexyl-6-imino-13-methyl879947-59-8Similar triazine framework with cyclohexyl substitution
6-imino-N-(propan-2-yl)-1,7,9-triazatricyclo879947-45-2Contains propanoyl group instead of morpholine
N-(furan-2-yloxy)-6-iminoNot availableFuran derivative lacking morpholine functionality

These comparisons highlight the uniqueness of the compound due to its intricate molecular architecture and potential for diverse biological interactions.

Safety and Handling

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator